molecular formula C13H6Br2N4O B064422 2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile CAS No. 175136-96-6

2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile

Cat. No.: B064422
CAS No.: 175136-96-6
M. Wt: 394.02 g/mol
InChI Key: VKCYCRDGBNCMSB-UHFFFAOYSA-N
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Description

2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile is a complex organic compound with the molecular formula C₁₃H₆Br₂N₄O. It is characterized by the presence of bromine atoms, a cyano group, and a chromenyl moiety.

Preparation Methods

The synthesis of 2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 2-amino-6,8-dibromo-3-cyano-4H-chromen-4-one and malononitrile in the presence of a base can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes and pigments due to its chromenyl structure .

Mechanism of Action

The mechanism of action of 2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2N4O/c14-7-1-8-11(6(3-16)4-17)9(5-18)13(19)20-12(8)10(15)2-7/h1-2,6,11H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCYCRDGBNCMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(C(=C(O2)N)C#N)C(C#N)C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380520
Record name (2-Amino-6,8-dibromo-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-96-6
Record name (2-Amino-6,8-dibromo-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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